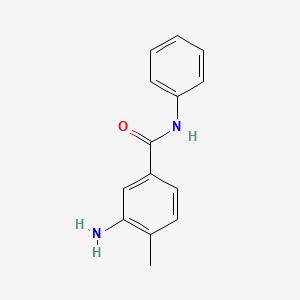

3-amino-4-methyl-N-phenylbenzamide

概要

説明

3-amino-4-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O. It is a crucial intermediate in the synthesis of various drug candidates and has a wide range of applications in medicinal chemistry . This compound is known for its role in the development of pharmaceuticals due to its unique chemical structure and properties.

準備方法

Synthetic Routes and Reaction Conditions

There are two well-known synthetic routes for the preparation of 3-amino-4-methyl-N-phenylbenzamide :

Route 2: This route directly synthesizes this compound by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method is preferred due to fewer synthesis steps and higher efficiency.

Industrial Production Methods

In industrial settings, the continuous flow microreactor system is often employed for the synthesis of this compound . This method allows for precise control of reaction conditions, leading to higher yields and better selectivity.

化学反応の分析

3-amino-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include benzoic anhydride, benzoyl chloride, and hydrogen gas . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Antiviral Properties

One of the most significant applications of 3-amino-4-methyl-N-phenylbenzamide is its role as an antiviral agent. Research has demonstrated that N-phenylbenzamide derivatives exhibit broad-spectrum antiviral effects against several viruses, including HIV-1, Hepatitis C Virus (HCV), and Enterovirus 71 (EV71). The mechanism behind these antiviral properties involves the enhancement of intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication.

Case Study: Anti-HBV Activity

A notable study investigated the anti-HBV (Hepatitis B Virus) activity of a derivative compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which is structurally related to this compound. This compound was found to inhibit both wild-type and drug-resistant strains of HBV in vitro and in vivo. The study highlighted that IMB-0523's antiviral efficacy is linked to its ability to increase intracellular A3G levels, suggesting a potential therapeutic approach for treating HBV infections, especially in cases resistant to current treatments .

Anticonvulsant Effects

Another promising application of this compound is its potential use as an anticonvulsant. Research has indicated that certain N-phenylbenzamide derivatives can be effective in treating seizures. For instance, compounds structurally similar to this compound have been explored for their ability to modulate neurotransmitter systems involved in seizure activity . These findings suggest that this compound could serve as a lead structure for developing new anticonvulsant medications.

Synthetic Methodologies

The synthesis of this compound involves several methodologies that can be optimized for improved yields and reduced environmental impact. Various synthetic routes have been documented, including:

- Condensation Reactions : The synthesis typically begins with the condensation of an appropriate amine with a substituted benzoyl chloride.

- Catalytic Approaches : Utilizing phosphorous acid esters as catalysts has been shown to enhance reaction efficiency and yield while minimizing waste .

- One-Pot Reactions : Recent advancements have allowed for one-pot synthesis methods that streamline the process, reducing the number of steps and solvents required .

Summary Table: Synthetic Methods

| Methodology | Description | Yield Improvement |

|---|---|---|

| Condensation Reactions | Involves direct reaction between amines and benzoyl chlorides | Moderate |

| Catalytic Approaches | Use of phosphorous acid esters to catalyze reactions | High |

| One-Pot Reactions | Streamlined process reducing steps and solvents | Very High |

作用機序

The mechanism of action of 3-amino-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. It is known to upregulate the expression of certain receptors in human cells, which can lead to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

3-amino-4-methyl-N-phenylbenzamide can be compared with other similar compounds, such as:

3-amino-N-methyl-N-phenylbenzamide: This compound has a similar structure but with a methyl group attached to the nitrogen atom.

4-methyl-3-nitrobenzamide: This compound is a precursor in the synthesis of this compound and has different chemical properties.

The uniqueness of this compound lies in its specific chemical structure, which allows for selective reactions and applications in medicinal chemistry .

生物活性

3-Amino-4-methyl-N-phenylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical formula of this compound is , characterized by an amine group, a methyl group, and a phenyl ring attached to a benzamide backbone. Its structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

| Property | Value |

|---|---|

| Molecular Weight | 226.28 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | 120-122 °C |

This compound exerts its biological effects primarily through the following mechanisms:

- Sodium Ion Channel Interaction : The compound interacts with sodium ion channels on nerve membranes, which is crucial for nerve impulse transmission. By blocking these channels, it can provide temporary relief from pain by inhibiting sensory nerve impulses.

- Inhibition of Enzymes : It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling pathways. This inhibition can enhance glucose uptake in skeletal muscle cells, suggesting potential applications in diabetes management.

- Antiviral Properties : Research indicates that derivatives of this compound exhibit antiviral activity against certain viral strains, potentially making them candidates for treating infectious diseases.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticonvulsant Activity

Studies have demonstrated that this compound possesses significant anticonvulsant properties, making it a candidate for the treatment of seizure disorders. Its mechanism involves modulation of neurotransmission pathways, which are crucial in controlling seizures .

Antiviral Activity

Research has highlighted the compound's effectiveness against hepatitis B virus (HBV) by promoting the formation of empty capsids through specific interactions with HBV core proteins. This mechanism inhibits HBV nucleocapsid assembly and reduces viral load .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by targeting specific kinases involved in tumor growth and proliferation. For instance, it has shown moderate to high potency against RET kinase activity, which is implicated in various cancers .

Case Studies

- Anticonvulsant Efficacy : In a controlled study involving animal models, administration of this compound resulted in significant reductions in seizure frequency compared to control groups. The study concluded that the compound effectively modulates neurotransmitter release and enhances seizure control mechanisms.

- Antiviral Mechanism : A study investigating the antiviral effects against HBV demonstrated that treatment with this compound led to a marked decrease in cytoplasmic HBV DNA levels. The findings suggested that its mode of action involves direct binding to viral proteins essential for replication .

特性

IUPAC Name |

3-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-11(9-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGILUAOMQWZUKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504232 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54884-13-8 | |

| Record name | 3-Amino-4-methyl-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。